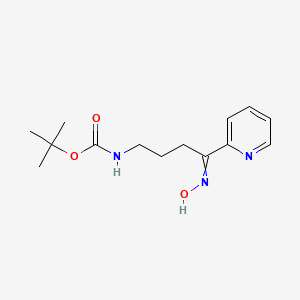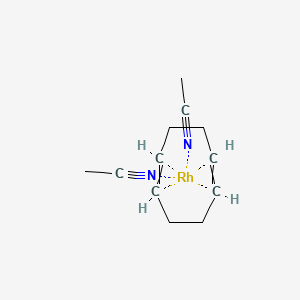![molecular formula C14H12N4O B12441999 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is a compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which includes a carboxamide functional group. It has garnered attention due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the introduction of an azidomethyl group to a biphenyl precursor. One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxamide with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azide group can participate in substitution reactions, forming triazoles or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known reaction for forming triazoles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
科学的研究の応用
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide largely depends on its chemical reactivity. The azide group is known for its ability to participate in click chemistry reactions, particularly the CuAAC reaction, which forms stable triazole linkages. This reactivity makes it useful for attaching the compound to various molecular targets, facilitating the study of biological processes and the development of new materials.
類似化合物との比較
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: This compound shares a similar biphenyl structure with an azidomethyl group but includes a tetrazole ring.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Another similar compound with a carbonitrile group instead of a carboxamide.
Uniqueness: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the azidomethyl and carboxamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
2-[4-(azidomethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H12N4O/c15-14(19)13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-17-18-16/h1-8H,9H2,(H2,15,19) |
InChIキー |
CITOWHKJBDXBBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


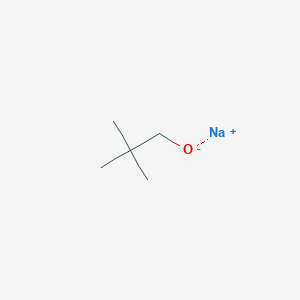
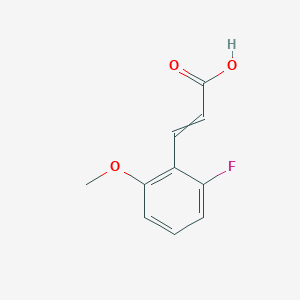
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
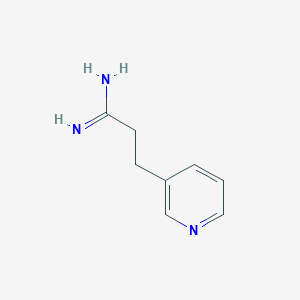
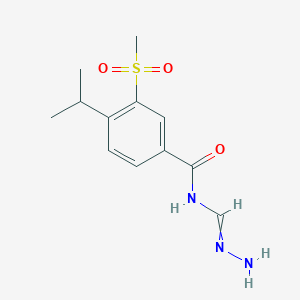
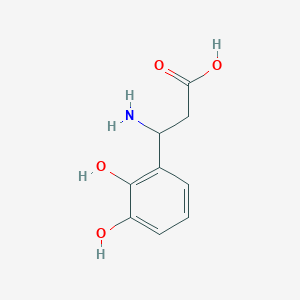
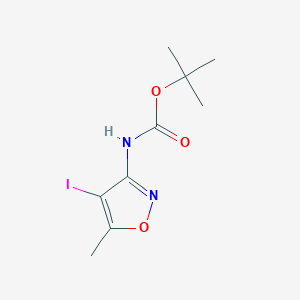
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
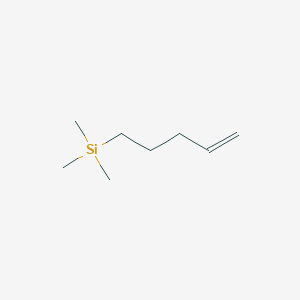
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
